3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a methyl group, and an oxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the furan ring followed by the introduction of the oxazolo[5,4-b]pyridine core. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the cyclization of furfural derivatives.
Oxazolo[5,4-b]pyridine Core Formation: This involves the cyclization of appropriate precursors, often using strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the furan or oxazolo[5,4-b]pyridine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases. Industry: Its unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: Used in cancer research.
Furan-2-ylmethanethiol: Known for its aroma and potential use in flavor and fragrance industries.
3-Aryl-3-(Furan-2-yl)propanoic acid derivatives: Studied for their biological activities.
Uniqueness: 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its complex structure and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-6-5-7(12(15)16)9-10(8-3-2-4-17-8)14-18-11(9)13-6/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGVTCSTRANNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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